4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
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Overview
Description
4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid is a useful research compound. Its molecular formula is C11H7NO3S2 and its molecular weight is 265.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of Structurally Similar Compounds
Diuretic Activity Studies
Compounds structurally related to thiazolidin derivatives, such as Etozolin, have been investigated for their diuretic activities. Studies have explored their effects on renal elimination, comparing their efficacy to other diuretics and assessing their impact on electrolyte excretion without significant side effects on potassium levels, suggesting a sulfonamide-type diuretic action (Biamino, 1977; Scheitza, 1977).
Metabolism and Excretion Studies
Research on the metabolism and excretion of compounds like SB-649868, an orexin receptor antagonist, and Uvinul A plus®, a UV filter, highlights the complexity of human and animal metabolism. These studies provide a foundation for understanding how structurally complex compounds are processed in the body, offering insights into designing molecules with favorable pharmacokinetic profiles (Renzulli et al., 2011; Stoeckelhuber et al., 2020).
Chemical Sensitization and Occupational Health
Instances of occupational asthma, rhinitis, and urticaria linked to chemical exposure, such as with 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid, underline the importance of understanding the immunological and dermatological impacts of chemical compounds. These findings suggest avenues for investigating similar compounds' potential health effects in occupational settings (Suojalehto et al., 2017).
Therapeutic Potential
The therapeutic potential of compounds, illustrated by the study on vanillic acid's effects on ulcerative colitis, showcases the diverse applications of benzoic acid derivatives in treating chronic conditions. Such studies can inspire research into structurally related compounds for anti-inflammatory or other therapeutic uses (Su-jin Kim et al., 2010).
Overestimation of Exposure Due to Dietary Habits
Investigations into the dietary sources of compounds such as 2-thiothiazolidine-4-carboxylic acid reveal the potential for overestimating exposure to certain chemicals, emphasizing the need for accurate biomonitoring techniques. This research can inform studies on the environmental and dietary impacts of structurally similar compounds (Simon et al., 1994).
Mechanism of Action
- Shikimate Pathway : While not directly related to this compound, the shikimate pathway plays a crucial role in aromatic amino acid biosynthesis .
- Folic Acid Synthesis : Aminosalicylic acid, a related compound, inhibits folic acid synthesis by binding to para-aminobenzoic acid, a key step in folic acid production .
Biochemical Pathways
Action Environment
Properties
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3S2/c13-9-8(17-11(16)12-9)5-6-1-3-7(4-2-6)10(14)15/h1-5H,(H,14,15)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGWYNRNQDQLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501188622 |
Source
|
Record name | 4-[(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501188622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103987-82-2 |
Source
|
Record name | 4-[(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103987-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Oxo-2-thioxo-5-thiazolidinylidene)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501188622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.